

A Technical Guide to 2,3,5-Triphenyltetrazolium Chloride (TTC)

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Compound of Interest

Compound Name: *Di-n-octyldichlorosilane*

Cat. No.: *B032779*

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An Important Note on CAS Number: The CAS number provided in the query, 18416-07-4, is formally assigned to the compound Dichloro(dioctyl)silane[1][2][3]. However, the detailed request for information on signaling pathways, experimental protocols for researchers, and use as a viability indicator aligns with the well-documented properties of 2,3,5-Triphenyltetrazolium Chloride (TTC), which has the CAS number 298-96-4[4][5]. This guide will focus on TTC to address the core technical requirements of your request.

Introduction

2,3,5-Triphenyltetrazolium Chloride (TTC), also known as Tetrazolium Red, is a water-soluble redox indicator widely utilized in biological and biochemical research[6][7]. In its oxidized state, TTC is a colorless or faint yellow crystalline powder[4][5][6]. In the presence of metabolically active cells containing functional dehydrogenase enzymes, TTC accepts hydrogen ions and is reduced to 1,3,5-Triphenylformazan (TPF), a stable, water-insoluble red compound[8][9][10]. This colorimetric change forms the basis of numerous viability assays.

This document provides a comprehensive overview of the physicochemical properties, mechanism of action, applications, and experimental protocols associated with 2,3,5-Triphenyltetrazolium Chloride.

Physicochemical Properties

The key properties of 2,3,5-Triphenyltetrazolium Chloride are summarized below.

Property	Value	Citations
CAS Number	298-96-4	[4] [5]
Molecular Formula	C ₁₉ H ₁₅ ClN ₄	[4] [11]
Molecular Weight	334.80 g/mol	[4] [11]
Appearance	White to faint yellow crystalline powder	[4] [5] [12]
Melting Point	238–243 °C [4] , ~250 °C (lit.) [5] [11] , 243 °C (decomposition)	[4] [5] [11]
Solubility	Soluble in water (150 g/L), ethanol, and acetone. Insoluble in ether.	[5] [6] [13]
pH	3.7 (10 g/L in H ₂ O at 20°C)	[11]
Storage Temperature	2-8°C, Protect from light.	[9] [12]
Stability	Stable, but light-sensitive and hygroscopic.	[5] [12]

Mechanism of Action: Cellular Respiration Indicator

The utility of TTC as a viability stain is rooted in its function as an artificial electron acceptor in the mitochondrial electron transport chain. In viable cells, various dehydrogenase enzymes, particularly ubiquinol-cytochrome c oxidoreductase, play a crucial role in cellular respiration by transferring electrons from substrates (like NADH) to electron acceptors[\[6\]](#)[\[9\]](#)[\[14\]](#).

TTC intercepts these electrons. The dehydrogenase enzymes reduce the colorless, water-soluble tetrazolium ring of TTC. This irreversible reaction forms the intensely red, lipid-soluble compound TPF (formazan), which precipitates within the cell[\[7\]](#)[\[15\]](#). Tissues that are metabolically active possess active dehydrogenases and will therefore stain red, while necrotic or inactive tissues lack this enzymatic activity and remain unstained or white[\[6\]](#)[\[10\]](#)[\[16\]](#).

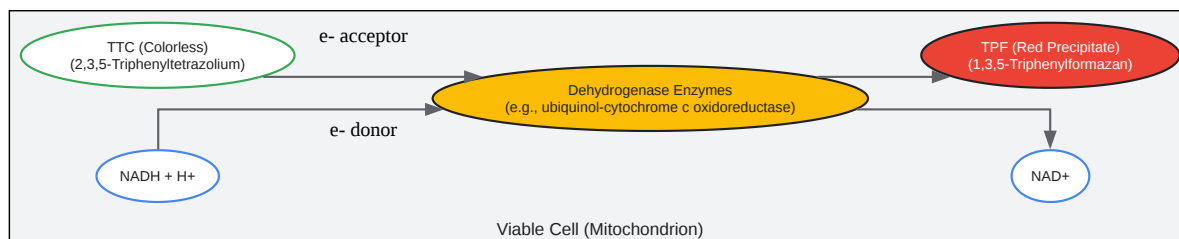


Diagram 1: Mechanism of TTC Reduction

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Diagram 1: Mechanism of TTC Reduction to Red Formazan by Dehydrogenases.

Applications in Research and Development

TTC's ability to differentiate viable from non-viable tissue makes it an invaluable tool in several scientific fields.

Assessment of Tissue Infarction

A primary application of TTC is in experimental models of ischemia, particularly for measuring myocardial and cerebral infarcts[16][17]. Following an ischemic event like a stroke or heart attack, the affected necrotic tissue loses its dehydrogenase activity. When tissue slices are incubated in a TTC solution, healthy, viable tissue is stained a deep red, while the infarcted, necrotic area remains a pale white[6][10][18]. This stark contrast allows for accurate quantification of the infarct volume, which is crucial for evaluating the efficacy of potential neuroprotective or cardioprotective agents[16][17].

Seed Viability Testing

In agriculture and botany, the TTC test is a rapid method for determining the germination potential of seeds[8][19]. A viable seed embryo possesses active respiratory enzymes that will reduce TTC to the red formazan compound[8][9]. Seeds with healthy, red-stained embryos are

considered viable, whereas dead or dormant seeds remain unstained[8]. This assay is significantly faster than traditional germination tests, which can take weeks[20].

Microbiology and Cell Biology

TTC is used as a supplement in culture media to easily enumerate microbial colonies[4][21]. Living microorganisms reduce TTC, forming red colonies that are easily distinguished and counted[4][21]. It is also used in cell viability assays for cultured cells, where the amount of formazan produced can be extracted and quantified spectrophotometrically to measure the overall metabolic activity of a cell population[7][22].

Experimental Protocols

The following is a representative protocol for the staining of brain tissue to assess infarct volume after experimental stroke. Concentrations and incubation times may need to be optimized for different tissues and models[23].

Protocol: TTC Staining for Cerebral Infarct Sizing

1. Tissue Preparation:

- Following the experimental endpoint (e.g., 24 hours post-ischemia), sacrifice the animal and immediately harvest the brain.
- Briefly rinse the brain in ice-cold phosphate-buffered saline (PBS) to remove excess blood[24].
- Place the brain into a brain matrix slicer and create uniform coronal slices, typically 2 mm thick[10][23].

2. Staining Solution Preparation:

- Prepare a 0.05% to 2% (w/v) TTC solution in PBS (pH 7.4)[23][25]. A 1% solution is common[15][24].
- Warm the solution to 37°C immediately before use. Protect the solution from light as TTC is light-sensitive[25][26].

3. Incubation:

- Place the brain slices into a container and fully immerse them in the pre-warmed TTC solution[24].
- Incubate the slices for 15-30 minutes at 37°C in the dark[10][15][23]. Incubation time may vary based on tissue thickness.

4. Fixation and Imaging:

- After incubation, carefully remove the slices from the TTC solution.
- To halt the enzymatic reaction and preserve the tissue, transfer the slices into a 10% formalin solution.
- The slices can now be photographed. The viable tissue will appear deep red, and the infarcted tissue will be white[10]. The images are then analyzed using software (e.g., ImageJ) to calculate the infarct area and volume[16].

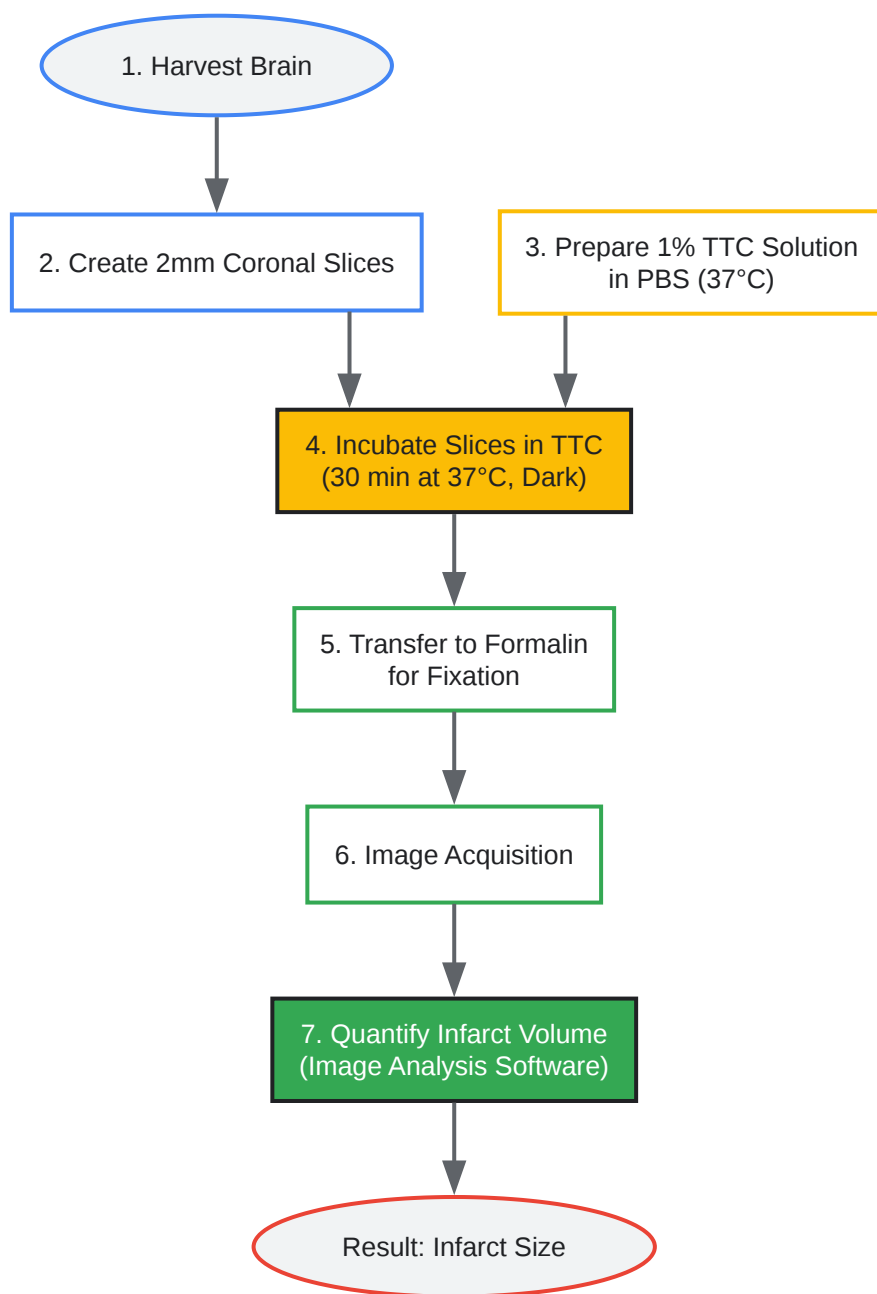


Diagram 2: Experimental Workflow for TTC Staining

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Diagram 2: Standard Experimental Workflow for TTC Staining of Brain Tissue.

Safety and Handling

2,3,5-Triphenyltetrazolium Chloride requires careful handling in a laboratory setting.

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[27][28].
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat[26][27]. If dust is generated, use appropriate respiratory protection[26].
- Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area[26][28]. Wash hands thoroughly after handling[27].
- Storage: Store in a cool (2-8°C), dry, and well-ventilated place in a tightly closed container[12][26][29]. Protect from light and moisture[5][12][26].
- Incompatibilities: Incompatible with strong oxidizing agents[5][13].

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